molecular formula C5H6O3 B597865 PENTANEDIOIC-D6 ANHYDRIDE CAS No. 1219794-53-2

PENTANEDIOIC-D6 ANHYDRIDE

Katalognummer: B597865
CAS-Nummer: 1219794-53-2
Molekulargewicht: 120.137
InChI-Schlüssel: VANNPISTIUFMLH-NMFSSPJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is a chemical compound with the molecular formula C5D6O3 and a molecular weight of 130.16 g/mol. This compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pentanedioic-d6 anhydride can be synthesized through the deuteration of glutaric anhydride. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium oxide and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions: Pentanedioic-d6 anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form deuterated glutaric acid.

    Esterification: Reacts with alcohols to form deuterated esters.

    Amidation: Reacts with amines to form deuterated amides.

Common Reagents and Conditions:

    Hydrolysis: Water or deuterium oxide (D2O) under acidic or basic conditions.

    Esterification: Alcohols in the presence of acid catalysts.

    Amidation: Amines under mild heating conditions.

Major Products:

    Hydrolysis: Deuterated glutaric acid.

    Esterification: Deuterated esters.

    Amidation: Deuterated amides.

Wissenschaftliche Forschungsanwendungen

Pentanedioic-d6 anhydride is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.

    Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolism of pharmaceutical compounds.

    Industry: Applied in the production of deuterated compounds for various industrial processes, including the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of pentanedioic-d6 anhydride involves its ability to undergo chemical reactions similar to its non-deuterated counterpart, glutaric anhydride. The presence of deuterium atoms provides unique insights into reaction mechanisms by altering the kinetic isotope effects. This allows researchers to study the detailed pathways and intermediates involved in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

    Glutaric Anhydride: The non-deuterated form of pentanedioic-d6 anhydride.

    Succinic Anhydride: A similar cyclic anhydride with a shorter carbon chain.

    Maleic Anhydride: Another cyclic anhydride with a different structure and reactivity.

Uniqueness: this compound is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. This property distinguishes it from other similar compounds and enhances its utility in scientific research.

Eigenschaften

CAS-Nummer

1219794-53-2

Molekularformel

C5H6O3

Molekulargewicht

120.137

IUPAC-Name

3,3,4,4,5,5-hexadeuteriooxane-2,6-dione

InChI

InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i1D2,2D2,3D2

InChI-Schlüssel

VANNPISTIUFMLH-NMFSSPJFSA-N

SMILES

C1CC(=O)OC(=O)C1

Synonyme

PENTANEDIOIC-D6 ANHYDRIDE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.